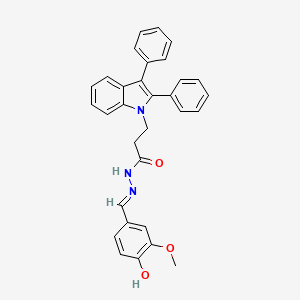
(E)-3-(2,3-diphenyl-1H-indol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex molecular structure, which includes an indole moiety, a benzylidene group, and a hydrazide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting a hydrazine derivative with a carboxylic acid or its derivative.
Formation of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between an aldehyde (such as vanillin) and the hydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide is studied for its potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, including drug development and disease treatment.
Industry
In industry, the compound may be used in the synthesis of dyes, pigments, or other materials with specific properties.
作用機序
The mechanism of action of (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, modulating signaling pathways, or inducing cellular responses.
類似化合物との比較
Similar Compounds
- (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide
- (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(3-methoxybenzylidene)propanehydrazide
Uniqueness
The uniqueness of (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide lies in its specific molecular structure, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
IUPAC Name |
3-(2,3-diphenylindol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O3/c1-37-28-20-22(16-17-27(28)35)21-32-33-29(36)18-19-34-26-15-9-8-14-25(26)30(23-10-4-2-5-11-23)31(34)24-12-6-3-7-13-24/h2-17,20-21,35H,18-19H2,1H3,(H,33,36)/b32-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRJMLZHPDOCO-RUMWWMSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














